N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide
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Overview
Description
N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C16H14ClNO2. This compound is known for its unique structure, which includes a benzyl group, a chloro group, and a furan-2-ylmethyl group attached to a benzamide core. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide typically involves the reaction of benzyl chloride with furan-2-ylmethylamine, followed by the introduction of a chloro group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and precise control of reaction conditions are key factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as replacing the chloro group with a different substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles like hydroxide ions (OH-) and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound with additional oxygen-containing groups, while reduction may yield a more saturated version of the compound.
Scientific Research Applications
N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide
- N-benzyl-furan-2-carboxamidine
- N-furan-2-ylmethyl-benzamide
Uniqueness
N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClNO2 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16ClNO2/c20-18-11-5-4-10-17(18)19(22)21(14-16-9-6-12-23-16)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
InChI Key |
STMRQBSGKNUXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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